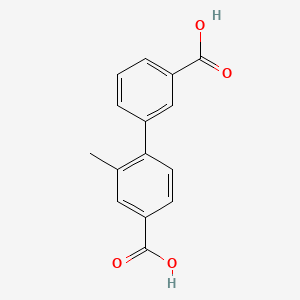

4-(3-Carboxyphenyl)-3-methylbenzoic acid

Description

Historical Context and Discovery

The historical development of 4-(3-Carboxyphenyl)-3-methylbenzoic acid is intrinsically linked to the broader evolution of benzoic acid chemistry, which traces its origins to the sixteenth century when benzoic acid was first discovered through the dry distillation of gum benzoin. The foundational work of Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596, established the initial understanding of benzoic acid derivatives that would eventually lead to the development of more complex substituted variants. The composition of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler, who also investigated the relationship between hippuric acid and benzoic acid, laying crucial groundwork for understanding carboxylic acid chemistry.

The specific synthesis and characterization of this compound emerged from the modern era of organic chemistry, building upon established methodologies for creating substituted biphenyl derivatives. The compound's development was facilitated by advances in synthetic organic chemistry that enabled the precise control of substitution patterns on aromatic ring systems. Research into biphenyl dicarboxylic acid synthesis has demonstrated the importance of controlling reaction conditions and catalyst selection to achieve desired substitution patterns. The discovery of effective synthetic routes to related compounds, such as biphenyl-4,4'-dicarboxylic acid through oxidation of 4,4'-diisopropylbiphenyl, provided methodological foundations that could be adapted for the synthesis of various biphenyl carboxylic acid derivatives.

Contemporary synthetic approaches have benefited from the development of sophisticated analytical techniques that allow for precise structural confirmation and purity assessment. The compound is now commercially available with high purity specifications, typically 95% or greater, indicating the maturation of synthetic methodologies for its production. The availability of multiple suppliers and the assignment of standardized identification numbers, including the Chemical Abstracts Service number 1261910-15-9 and the Molecular Design Limited number MFCD18320242, reflects the compound's established position in chemical commerce and research applications.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular structure and substitution pattern. The compound belongs to the broader class of substituted benzoic acids, specifically representing a dicarboxylic acid derivative with a biphenyl framework modified by methyl substitution. The systematic name clearly indicates the presence of two carboxylic acid functional groups: one directly attached to the primary benzene ring and another positioned on the secondary phenyl ring at the meta position relative to the biphenyl linkage.

Chemical classification systems categorize this compound within multiple hierarchical levels of organic chemistry taxonomy. At the broadest level, it falls under aromatic carboxylic acids, a class characterized by the presence of both aromatic ring systems and carboxyl functional groups. More specifically, it belongs to the subfamily of dicarboxylic acids, which are distinguished by containing two carboxyl groups within a single molecular framework. The biphenyl backbone places it within the category of substituted biphenyls, while the presence of both carboxyl and methyl substituents creates a complex substitution pattern that influences both chemical reactivity and physical properties.

The molecular formula C15H12O4 provides essential information about the compound's composition, indicating fifteen carbon atoms, twelve hydrogen atoms, and four oxygen atoms. This formula reflects the presence of two carboxyl groups (each contributing two oxygen atoms), the biphenyl framework (contributing fourteen carbon atoms), and the methyl substituent (adding one additional carbon atom). The molecular weight calculations consistently report values between 256.25 and 256.3 atomic mass units across various sources, with slight variations attributable to rounding conventions in different databases.

Isomeric Forms and Related Compounds

The structural framework of this compound represents one specific isomeric arrangement among numerous possible substitution patterns for methylated biphenyl dicarboxylic acids. Related compounds in this chemical family include various positional isomers where the carboxyl and methyl groups can be positioned at different locations on the biphenyl framework. For example, 2-(2-Carboxyphenyl)-3-methylbenzoic acid represents a positional isomer with altered substitution patterns that significantly affect chemical properties and reactivity.

The broader family of biphenyl dicarboxylic acids encompasses numerous structurally related compounds that share the fundamental biphenyl framework but differ in substitution patterns and functional group positioning. Biphenyl-3,3'-dicarboxylic acid, with the molecular formula C14H10O4 and Chemical Abstracts Service number 612-87-3, represents a closely related compound lacking the methyl substitution but maintaining the dicarboxylic acid functionality. This compound, also known as meta,meta'-dicarboxybiphenyl, demonstrates how subtle structural modifications can create distinct chemical entities with potentially different properties and applications.

Investigation of related methylated benzoic acid derivatives reveals the significance of substitution patterns in determining chemical behavior. Compounds such as 4-amino-3-methylbenzoic acid, with molecular formula C8H9NO2 and Chemical Abstracts Service number 2486-70-6, illustrate how different functional group substitutions on methylated aromatic systems can dramatically alter chemical properties. The amino-substituted variant exhibits different solubility characteristics, reactivity patterns, and potential applications compared to the dicarboxylic acid derivative under investigation.

Advanced synthetic chemistry has enabled the preparation of increasingly complex related compounds that incorporate additional functional groups or structural modifications. Research into compounds such as 4-[2-(4-carboxyphenyl)ethyl]benzoic acid, with Chemical Abstracts Service number 725274-03-3, demonstrates the expansion of this chemical family to include extended carbon chain linkages between aromatic systems. These structural elaborations provide insights into structure-activity relationships and enable the design of compounds with tailored properties for specific applications.

Significance in Organic and Materials Chemistry

The significance of this compound in contemporary organic chemistry stems from its unique combination of structural features that enable diverse synthetic applications and materials science innovations. The presence of dual carboxyl functional groups provides multiple sites for chemical modification and coordination, making this compound particularly valuable as a building block for complex molecular architectures. Research has demonstrated that the dual carboxyl groups enhance reactivity and enable diverse chemical transformations, positioning this compound as a versatile intermediate in organic synthesis.

Materials chemistry applications have emerged as a particularly important area for compounds of this type, with biphenyl dicarboxylic acids serving as key components in the development of high-performance polymers and advanced materials. The structural rigidity provided by the biphenyl framework, combined with the functionality of carboxyl groups, enables the creation of materials with enhanced thermal stability and mechanical properties. Industrial processes for preparing related biphenyl dicarboxylic acids, such as biphenyl-4,4'-dicarboxylic acid, have demonstrated their utility as raw materials for producing high-performance polyesters and aramid resins with exceptional heat resistance and strength characteristics.

Contemporary research into antibiotic development has highlighted the potential significance of substituted aromatic carboxylic acids in pharmaceutical applications. Studies on quinazolinone derivatives containing carboxyphenyl substituents have demonstrated effective activity against methicillin-resistant Staphylococcus aureus, illustrating how structural modifications of aromatic carboxylic acid systems can yield compounds with important biological activities. While this compound itself may not exhibit direct antibiotic properties, its structural similarity to bioactive compounds suggests potential applications in medicinal chemistry research.

The compound's physicochemical properties, including its predicted logarithm of partition coefficient value of 3.05840 and exact mass of 256.07400 atomic mass units, provide important insights into its behavior in various chemical environments. These parameters influence solubility characteristics, membrane permeability, and reactivity patterns that are crucial for both synthetic applications and potential biological activities. The stability characteristics and storage requirements, typically involving refrigeration at 2-7 degrees Celsius, reflect the compound's chemical stability profile and handling considerations for research and industrial applications.

Properties

IUPAC Name |

4-(3-carboxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYZKFMQBLJPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689887 | |

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-15-9 | |

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Coupling of 3-Carboxyphenylboronic Acid and 4-Halo-3-methylbenzoic Acid

The most widely reported method involves a palladium-catalyzed Suzuki-Miyaura coupling between 3-carboxyphenylboronic acid and 4-halo-3-methylbenzoic acid (halogen = Cl, Br). Key variations include:

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

-

Aqueous conditions with polar aprotic co-solvents (e.g., THF) enhance boronic acid solubility and reaction efficiency.

Optimization Notes :

-

Phosphine ligands : Bulky ligands like SPhos suppress homocoupling side reactions.

-

Temperature : Lower temperatures (50–80°C) minimize decarboxylation of the carboxylic acid groups.

Microwave-Assisted Imine Condensation

Condensation of 4-Amino-2-methylbenzoic Acid and 4-Formylbenzoic Acid

A solvent-free microwave-assisted method achieves rapid imine formation followed by oxidation:

| Reactants | Conditions | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| 4-Amino-2-methylbenzoic acid + 4-formylbenzoic acid | Microwave (360 W), acetone | None | 5 min | 94 |

| Same reactants | Conventional reflux | None | 5 h | 93 |

Procedure :

-

Equimolar reactants are sonicated in acetone for 1 minute.

-

Irradiated at 360 W for 5 minutes, yielding a yellowish imine intermediate.

-

Acidic work-up (1 M HCl) hydrolyzes the imine to the target diacid.

Advantages :

-

Microwave irradiation reduces reaction time from hours to minutes.

-

Avoids palladium catalysts, lowering metal contamination risks.

Halogen Exchange and Carboxylation

Ullmann-Type Coupling of 4-Iodo-3-methylbenzoic Acid

While less common, copper-mediated coupling with 3-carboxyphenyl iodide has been explored:

| Reactant | Conditions | Catalyst | Additive | Yield (%) |

|---|---|---|---|---|

| 4-Iodo-3-methylbenzoic acid + 3-carboxyphenyl iodide | CuI, DMF, 120°C | 1,10-Phenanthroline | K₂CO₃ | 62 |

Limitations :

-

Lower yields compared to Suzuki-Miyaura due to competing homocoupling.

-

Requires stoichiometric copper, complicating purification.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | High yield (85–99%), mild conditions | Pd catalyst cost, boronic acid availability | Industrial |

| Microwave condensation | Rapid, metal-free | Limited to small-scale synthesis | Lab-scale |

| Ullmann coupling | Avoids boronic acids | Low yield, toxic reagents | Not viable |

Key Recommendations :

Chemical Reactions Analysis

4-(3-Carboxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

Esterification: The carboxyl groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Antibacterial Activity

Research indicates that compounds similar to 4-(3-Carboxyphenyl)-3-methylbenzoic acid exhibit significant antibacterial properties. A study found that derivatives of carboxylic acids, including those with methyl groups at specific positions, demonstrated potent activity against both gram-positive and gram-negative bacteria. Such findings suggest potential applications in developing new antibacterial agents to combat resistant strains of bacteria .

2. Antihypertensive Properties

The compound has been identified as an important intermediate in the synthesis of antihypertensive drugs. For instance, it plays a role in the production of Eprosartan, an angiotensin II receptor antagonist used to manage hypertension and heart failure . This positions this compound as a critical component in pharmaceutical formulations aimed at cardiovascular health.

Material Science Applications

1. Organic Frameworks

Recent advancements in coordination chemistry have seen the use of this compound in constructing metal-organic frameworks (MOFs). These frameworks are utilized for gas storage, separation processes, and catalysis due to their tunable porosity and surface area. The incorporation of this compound enhances the stability and functionality of these materials .

2. Polymer Chemistry

In polymer science, derivatives of benzoic acid are often used as additives to improve the thermal stability and mechanical properties of polymers. The introduction of this compound into polymer matrices can potentially enhance their performance in various applications, including packaging and automotive components.

Environmental Applications

1. Biodegradation Studies

The environmental impact of chemical compounds is a growing concern. Studies have shown that certain benzoic acid derivatives can be utilized in biodegradation processes, aiding in the breakdown of pollutants in wastewater treatment systems. The carboxyl group present in this compound may facilitate microbial degradation pathways, making it a candidate for bioremediation strategies .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The benzene ring provides a hydrophobic surface that can interact with other hydrophobic regions in biological molecules, affecting their conformation and stability.

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(3-Carboxyphenyl)-3-methylbenzoic Acid

Key Observations :

- Biphenyl vs. Benzoyl : Biphenyl analogues like 3′-methylbiphenyl-4-carboxylic acid lack the dual carboxylic acid groups, reducing their utility in MOF synthesis .

Physicochemical Properties

Critical physicochemical parameters such as logPow (octanol-water partition coefficient) and ionization significantly influence bioavailability and absorption (Table 2).

Table 2: Comparative Physicochemical Properties

Key Observations :

- logPow Trends : The target compound’s dual carboxylic acid groups result in a lower logPow (~1.2) compared to alkylated analogues (e.g., 4-tert-butylbenzoic acid, logPow = 3.8), indicating higher hydrophilicity .

- Ionization and Absorption : Weak acid ionization (pKa ~3.1) facilitates moderate oral absorption (fa), whereas 4-tert-butylbenzoic acid’s higher logPow and pKa favor extensive gut absorption .

Table 3: PCAF HAT Inhibition Activity of Carboxyphenyl Analogues

Key Observations :

- Acyl Chain Importance: Long acyl chains (e.g., tetradecanoylamino) enhance PCAF HAT inhibition, suggesting that the target compound’s methyl group may limit activity unless functionalized with similar chains .

- Carboxyphenyl Position : 3-carboxyphenyl substitution (as in the target compound) shows comparable activity to 4-carboxyphenyl analogues, indicating positional flexibility .

Biological Activity

4-(3-Carboxyphenyl)-3-methylbenzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C15H12O4

- Molecular Weight : 252.25 g/mol

- CAS Number : 1261910-52-5

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that these compounds can effectively scavenge free radicals, which may have implications for preventing diseases related to oxidative damage.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives has been widely studied. Preliminary investigations suggest that this compound may possess activity against various bacterial and fungal strains. For instance, a study indicated that similar compounds demonstrated significant inhibition of microbial growth, suggesting a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds within the benzoic acid family have been evaluated for their anti-inflammatory properties. In animal models, certain derivatives have been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

Case Studies

-

In Vitro Evaluation of Antioxidant Activity

- A study conducted on various benzoic acid derivatives demonstrated that this compound exhibited a notable ability to reduce oxidative stress in human fibroblast cells. The compound was tested at concentrations of 10 μg/mL and showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

-

Antimicrobial Screening

- In a comparative study of several benzoic acid derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting promising antimicrobial activity.

-

Anti-inflammatory Studies

- An experimental model involving carrageenan-induced paw edema in rats revealed that administration of this compound led to a reduction in paw swelling by approximately 40%, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or directly scavenge free radicals.

- Antimicrobial Mechanism : It may disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

- Anti-inflammatory Mechanism : The compound could inhibit the synthesis of pro-inflammatory mediators or modulate immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant (15 mm zone) | High (40% reduction) |

| 2-Hydroxybenzoic acid | High | Moderate | Moderate |

| Salicylic Acid | Very High | Significant | Very High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Carboxyphenyl)-3-methylbenzoic acid, and what are their respective challenges in yield optimization?

- The compound is typically synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions using halogenated precursors. For example, cross-coupling of 3-methylbenzoic acid derivatives with boronic acid-containing aryl groups is a key method. Challenges include maintaining regioselectivity during coupling and achieving high purity due to byproduct formation (e.g., dehalogenation or homocoupling). Post-synthetic purification often requires recrystallization or column chromatography, with yields typically ranging from 40% to 70% depending on steric hindrance .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the carboxy and methyl groups on the biphenyl scaffold. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₂O₄, exact mass 256.0736 g/mol) .

Q. How can researchers mitigate solubility issues during in vitro assays?

- The compound’s poor aqueous solubility can be addressed using dimethyl sulfoxide (DMSO) as a co-solvent (≤1% v/v) or by synthesizing sodium salts of the carboxylic acid group. Dynamic light scattering (DLS) is recommended to confirm colloidal stability in buffer systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from differences in cell membrane permeability or off-target effects. Validate activity using orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) for protein binding and isothermal titration calorimetry (ITC) for thermodynamic profiling). Cross-reference with structural analogs (e.g., 4-(4-Carboxyphenyl)-3-methylbenzoic acid, CAS 1186048-28-1) to identify substituent-specific trends .

Q. What computational strategies predict the compound’s interaction with cyclooxygenase (COX) isoforms?

- Molecular docking (e.g., AutoDock Vina) using COX-1/COX-2 crystal structures (PDB IDs 1EQG and 5KIR) can map binding affinities. Free energy perturbation (FEP) calculations refine predictions of the methyl group’s role in hydrophobic pocket interactions. Compare results with experimental surface plasmon resonance (SPR) data to validate docking poses .

Q. How does the compound’s stereoelectronic profile influence its reactivity in derivatization reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that electron-withdrawing carboxyl groups deactivate the benzene ring toward electrophilic substitution, directing reactions to the methyl-substituted ring. Kinetic studies show that esterification of the carboxylic acid group proceeds faster at pH 4–5 due to partial protonation .

Methodological Recommendations

- For reproducibility: Report reaction conditions (solvent, catalyst loading, and temperature) in detail, as minor variations significantly impact yield .

- For biological studies: Use LC-MS to confirm compound integrity in cell culture media and rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.